2-Amino-4-methylbenzothiazole 2-Amino-4-methylbenzothiazole 2-Amino-4-methylbenzothiazole is the major degradation product of dufulin pesticide. Adsorption of 2-amino-4-methylbenzothiazole on colloidal silver particles has been investigated by surface enhanced Raman scattering technique.
2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 1477-42-5
VCID: VC20934895
InChI: InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10)
SMILES: CC1=C2C(=CC=C1)SC(=N2)N
Molecular Formula: C8H8N2S
Molecular Weight: 164.23 g/mol

2-Amino-4-methylbenzothiazole

CAS No.: 1477-42-5

Cat. No.: VC20934895

Molecular Formula: C8H8N2S

Molecular Weight: 164.23 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-methylbenzothiazole - 1477-42-5

CAS No. 1477-42-5
Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
IUPAC Name 4-methyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10)
Standard InChI Key GRIATXVEXOFBGO-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)N
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)N
Appearance Powder
Melting Point 279 to 282 °F (NTP, 1992)
138.0 °C

Physical and Chemical Properties

2-Amino-4-methylbenzothiazole appears as a white to light yellow crystalline powder in its pure form . The compound exhibits specific physical and chemical characteristics that influence its behavior in various applications and reactions.

Basic Identification Data

The compound is identified by various systematic and alternative names in chemical databases and literature, including 4-methylbenzo[d]thiazol-2-amine and 2-benzothiazolamine, 4-methyl . Its structural identity is confirmed through its unique CAS number (1477-42-5) and molecular formula (C8H8N2S).

Physical Properties

The physical properties of 2-Amino-4-methylbenzothiazole are summarized in the following table:

PropertyValue
Molecular Weight164.23
Melting Point137-139 °C
Boiling Point322.0±35.0 °C (Predicted)
Density1.1724 (rough estimate)
Vapor Pressure0.053 Pa at 25°C
Refractive Index1.5700 (estimate)
AppearanceWhite to Light yellow solid
Water Solubility<0.1 g/100 mL at 24 °C
LogP0.981-1.65 at 25°C and pH 7.2
pKapK1: 4.7(+1) (25°C)
These properties indicate that 2-Amino-4-methylbenzothiazole has limited water solubility and moderate lipophilicity, which influence its behavior in biological systems and environmental matrices .

Chemical Characteristics

The compound is characterized as moisture-sensitive and is typically stored under controlled conditions (dark place, sealed, room temperature) . Its chemical structure features a benzothiazole core with an amino group at the 2-position that contributes to its basicity and a methyl group at the 4-position that enhances its lipophilicity compared to unsubstituted 2-aminobenzothiazole.

Synthesis Methods

Various synthetic approaches have been developed for the preparation of 2-Amino-4-methylbenzothiazole, reflecting the compound's importance in both research and industrial applications.

Bromine Cyclization Method

One of the primary methods for synthesizing 2-Amino-4-methylbenzothiazole involves the cyclization of o-methylphenylthiourea using bromine. In this approach, o-methylphenylthiourea is subjected to reaction with bromine in a suitable solvent system, leading to ring closure and formation of the benzothiazole structure .
The process typically involves:

  • Preparation of o-methylphenylthiourea from the corresponding aniline derivative

  • Ring closure reaction using bromine as the cyclizing agent

  • Isolation and purification of the final product

Patent Method for Industrial Synthesis

A patented method describes an optimized process for the industrial-scale preparation of 2-Amino-4-methylbenzothiazole. According to this method:

  • O-methylphenylthiourea is combined with acetic acid and sulfuric acid in specific mass ratios (total mass of acetic acid and sulfuric acid to o-methylphenylthiourea at 4.5:1, with acetic acid to sulfuric acid at 0.8:1.0)

  • The mixture is heated to 75°C with continuous stirring

  • Sodium bromide catalyst is added (at a mass ratio of sodium bromide to o-methylphenylthiourea of 0.03:1.0)

  • The reaction proceeds for approximately 3 hours

  • The resulting solution undergoes filtration and washing to isolate the desired product
    This method addresses industrial challenges, including narrow reaction temperature ranges and waste management issues, while improving yield and product quality.

Alternative Synthetic Routes

Several alternative approaches for synthesizing 2-amino-benzothiazoles, including the 4-methyl derivative, have been documented:

  • Reaction of substituted anilines with potassium thiocyanate (KSCN) in the presence of glacial acetic acid and bromine

  • Two-step synthesis involving:

    • Formation of phenylthiourea by reacting aniline hydrochloride with ammonium thiocyanate

    • Cyclization of phenylthiourea using bromine in chloroform at low temperatures (below 5°C)

  • Direct cyclization using chlorine gas, though this approach has some limitations in terms of reaction control and waste management

Applications and Biological Activities

2-Amino-4-methylbenzothiazole demonstrates significant versatility in its applications across multiple disciplines.

Pharmaceutical Applications

The benzothiazole scaffold, particularly with 2-amino substitution, has shown remarkable pharmaceutical potential in various therapeutic areas. Compounds containing the 2-aminobenzothiazole core, including the 4-methyl derivative, have demonstrated activities such as:

  • Anti-tumor properties, with some derivatives showing potent antitumor activity

  • Anti-microbial effects against various pathogens

  • Anti-convulsant activity, with several derivatives being studied as potential anticonvulsant agents

  • Anti-inflammatory properties

  • Anthelmintic and anti-leishmanial activities
    In historical context, several 2-amino benzothiazoles were intensively studied in the 1950s as central muscle relaxants, highlighting the longstanding pharmaceutical interest in these compounds .

Chemical Intermediate

2-Amino-4-methylbenzothiazole serves as a valuable chemical intermediate in the synthesis of more complex molecules, including:

  • N-(4-methyl-1,3-benzothiazol-yl)-N-[(1,4,5,8-tetramethoxy-2-napthyl)methylidene]amine

  • Various Schiff base derivatives through condensation with compounds like 2-acetonaphthone
    These derivatives often exhibit enhanced biological activities or specific chemical properties that make them useful in various applications.

Adsorption Studies

Recent research has explored the adsorption behavior of 2-Amino-4-methylbenzothiazole (2A4MBT) from aqueous solutions, which is particularly relevant for environmental remediation and water treatment applications.

Resin-Based Adsorption

A series of functional hyper-cross-linked resins have been synthesized and evaluated for their efficacy in adsorbing 2A4MBT from aqueous solutions. These resins incorporate various functional groups, including anhydride, sulfoacid, and menthanone moieties into post-cross-linked polymers .

Adsorption Thermodynamics

The adsorption process involves both physical adsorption and irreversible chemical adsorption mechanisms. The thermodynamic parameters, particularly adsorption enthalpy, provide insight into the strength and nature of interactions between 2A4MBT and different adsorbents .
The absolute values of adsorption enthalpy for different modified resins follow the order:

Resin TypeAdsorption Enthalpy (kJ mol⁻¹)
PRLMR3.24
IDLMR7.96
TMAMR9.72
PAMR13.1
SAMR21.8
These values indicate varying strengths of interaction between 2A4MBT and the different modified resins, with SAMR showing the strongest adsorption capacity .

Regeneration and Reusability

Some of the resins, particularly the phthalic anhydride-modified resin (PAMR), demonstrated good regeneration capabilities. After reaching adsorption equilibrium, this resin could be effectively regenerated using a 10% HCl/methanol solution, making it potentially valuable for repeated use in environmental applications .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator